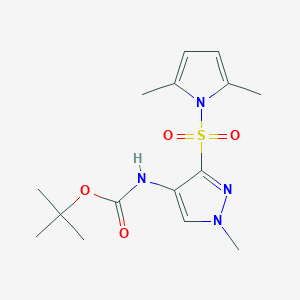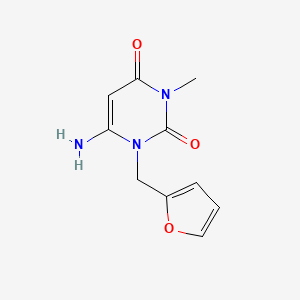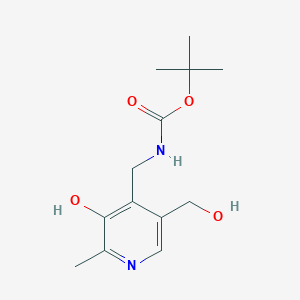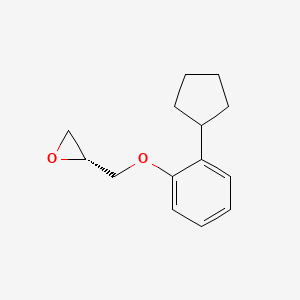
ent-Tedizolid Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Tedizolid Phosphate: is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species .
Mechanism of Action
Target of Action
Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets Gram-positive bacteria . It is particularly effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .
Mode of Action
Tedizolid phosphate inhibits bacterial protein synthesis . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . The L3 and L4 ribosomal proteins, located proximally to the 23S rRNA, are the primary targets of tedizolid . Mutations in these proteins appear to disturb the interactions between oxazolidinones and the peptidyl transferase center (PTC), thereby inhibiting protein synthesis .
Biochemical Pathways
Tedizolid phosphate affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, it prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the circulating active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This process is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid’s high bioavailability allows for once-daily dosing in both oral and intravenous forms .
Result of Action
The primary result of tedizolid’s action is the inhibition of bacterial protein synthesis, leading to the effective treatment of certain Gram-positive bacterial infections . Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .
Action Environment
The efficacy and stability of tedizolid can be influenced by environmental factors such as the presence of drug-resistant bacteria. For instance, tedizolid is generally effective against multidrug-resistant Gram-positive bacteria . Its minimum inhibitory concentrations appear to be largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks .
Biochemical Analysis
Biochemical Properties
ent-Tedizolid Phosphate interacts with bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Cellular Effects
This compound has shown activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . It also has activity against Mycobacterium spp and Nocardia spp . The drug’s impact on these bacteria can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . It exerts its effects at the molecular level by binding to the bacterial 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, essential for bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Prolonged therapy with this compound (median, 188 days; interquartile range, 62–493 days) appeared to be well tolerated in patients . This suggests that the drug has good stability and does not degrade significantly over time.
Dosage Effects in Animal Models
The effects of this compound in animal models have been observed to vary with different dosages
Metabolic Pathways
After administration, this compound is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This metabolic process does not involve the action of cytochrome P450-family enzymes .
Transport and Distribution
The volume of distribution for tedizolid following a single intravenous dose of 200 mg is between 67 and 80 L . Tedizolid has been observed to penetrate the interstitial space of both adipose and skeletal muscle tissue and is also found in the epithelial lining fluid as well as in alveolar macrophages .
Subcellular Localization
The specific subcellular localization of this compound is not clearly mentioned in the available literature. Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosome within the cell where it exerts its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Tedizolid Phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(3-bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into tablets or intravenous vials for clinical use .
Chemical Reactions Analysis
Types of Reactions: ent-Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. It is stable under thermal and photolytic conditions but degrades significantly under oxidative and hydrolytic conditions .
Common Reagents and Conditions:
Hydrolysis: Neutral, acidic, and alkaline conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to UV light.
Major Products Formed: The major degradation product of this compound is tedizolid, which retains antimicrobial activity .
Scientific Research Applications
ent-Tedizolid Phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stability and degradation of oxazolidinone antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Approved for the treatment of acute bacterial skin and skin structure infections.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Comparison with Similar Compounds
Uniqueness: ent-Tedizolid Phosphate is unique due to its higher potency, lower required dosage, and reduced side effects compared to linezolid. It also shows activity against linezolid-resistant strains, making it a valuable addition to the antimicrobial arsenal .
Properties
CAS No. |
1835340-19-6 |
|---|---|
Molecular Formula |
C17H16FN6O6P |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1 |
InChI Key |
QCGUSIANLFXSGE-LBPRGKRZSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Synonyms |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






